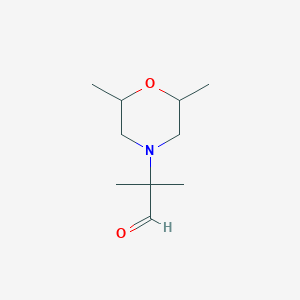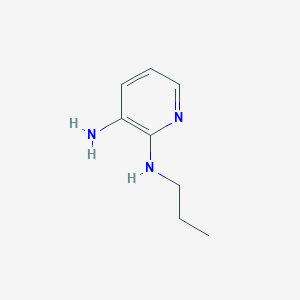
N2-Propyl-2,3-pyridinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Propyl-2,3-pyridinediamine (NPD) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a colorless, odorless, and water-soluble compound that has been used in numerous laboratory experiments. NPD has been studied for its potential applications in biochemical and physiological studies, as well as its potential use in drug development and drug delivery.
Aplicaciones Científicas De Investigación
Spectroscopic Characteristics
N2-Propyl-2,3-pyridinediamine and related compounds have been extensively studied for their spectroscopic characteristics. For instance, the Schiff base N,N′-bis(2-hydroxy-3-methoxyphenylmethylidene)-2,6-pyridinediamine was synthesized and characterized using various spectroscopic techniques, providing insights into its crystal structure and tautomeric forms (Galić, Matković-Čalogović, & Cimerman, 2000).
Optical and Thermal Properties
Research has also focused on the optical and thermal properties of 2,3-pyridinediamine derivatives. For example, a study on the nonlinear optical properties, optical limiting, and self-diffraction of 2,3-pyridinediamine in DMSO showed the dependence of various optical properties on pH values (Badran, Imran, & Hassan, 2016).
Structural Assignments
Research has also been conducted to unambiguously assign structures to products obtained from the reaction of 2,3-pyridinediamines with aromatic aldehydes. Such studies have helped clarify the structural nature of these compounds (Dubey et al., 2004).
Supramolecular Chemistry
The use of pyridinediamine derivatives in supramolecular chemistry has been explored, particularly their interaction with diamide-based macrocycles. These studies have contributed to understanding the binding abilities of these compounds in supramolecular assemblies (Chen et al., 2015).
Anti-Proliferative Applications
In the field of pharmacology, derivatives of pyridinediamines, such as thieno[2,3-b]pyridines, have shown significant anti-proliferative activity against cancer cell lines, providing a potential avenue for the development of new anticancer drugs (Haverkate et al., 2021).
Electropolymerization
Electrochemical synthesis and characterization of poly(2,6-pyridinediamine) have demonstrated the potential of these compounds in material science, particularly in the development of new polymers with unique structural and electrochemical properties (Luo et al., 2012).
Photoluminescent Properties
Studies on M(II) coordination polymers containing pyridinediamine derivatives have revealed their photoluminescent properties, indicating potential applications in photonic and electronic devices (Wei et al., 2006).
Safety and Hazards
In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling N2-Propyl-2,3-pyridinediamine . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .
Propiedades
IUPAC Name |
2-N-propylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-5-10-8-7(9)4-3-6-11-8/h3-4,6H,2,5,9H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIOGACEAYALGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


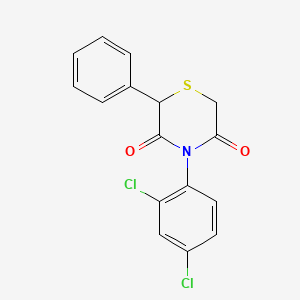
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2421619.png)
![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2421620.png)

![1-[4-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2421625.png)
![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2421626.png)
![1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2421627.png)
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid](/img/structure/B2421631.png)
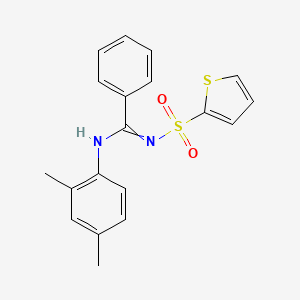
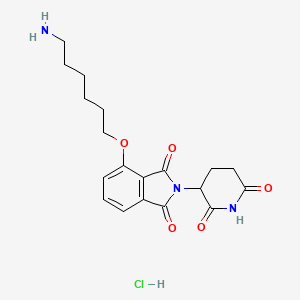
![2-[4-(4-Fluorophenyl)pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2421634.png)
